
Evaluating the Long-Term Efficacy of TES-991
Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993 Get Quote

This guide provides a comprehensive comparison of the long-term efficacy of TES-991, a novel

inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), with other

prominent NAD+ boosting strategies. It is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of modulating NAD+

metabolism. The information presented herein is based on available preclinical and clinical

data.

Mechanism of Action: A Novel Approach to NAD+
Enhancement
TES-991 represents a distinct strategy for increasing intracellular NAD+ levels by targeting the

de novo synthesis pathway. Unlike precursor supplementation, TES-991 inhibits ACMSD, an

enzyme that diverts a key tryptophan metabolite away from NAD+ production.[1][2] By blocking

this enzyme, TES-991 redirects the metabolic flux towards quinolinic acid, a direct precursor to

NAD+.[3][4] This mechanism enhances the body's own ability to synthesize NAD+ from

tryptophan.

In contrast, popular NAD+ boosting alternatives like Nicotinamide Mononucleotide (NMN) and

Nicotinamide Riboside (NR) act as direct precursors in the NAD+ salvage pathway.[5] These

molecules are utilized by enzymes such as Nicotinamide Mononucleotide Adenylyltransferases

(NMNATs) and Nicotinamide Riboside Kinases (NRKs) to generate NAD+.[6]
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Figure 1: Signaling Pathways of NAD+ Synthesis and TES-991 Action.

Comparative Long-Term Efficacy Data
The following table summarizes the available long-term efficacy data for TES-991 and its

alternatives. It is important to note that the data for TES-991 is currently limited to preclinical

studies, while NMN and NR have been investigated in both animal models and human clinical

trials.
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Parameter
TES-991

(Preclinical)

Nicotinamide

Mononucleotide

(NMN)

Nicotinamide

Riboside (NR)

Metabolic Health

In a mouse model of

Non-Alcoholic Fatty

Liver Disease

(NAFLD), prophylactic

administration of TES-

991 (15 mg/kg/day)

for 2.5 weeks

attenuated hepatic

steatosis and lowered

plasma ALT and AST

levels.[7]

Long-term (12

months)

administration in mice

suppressed age-

associated body

weight gain, enhanced

energy metabolism,

and improved insulin

sensitivity.[8][9] Some

human trials in

prediabetic women

have shown improved

muscle insulin

sensitivity.[10]

In mice, NR

supplementation has

been shown to

mitigate type 2

diabetes and

neuropathy. However,

human clinical trials

have yielded mixed

results, with some

studies showing no

significant benefit on

metabolic parameters

in healthy or

overweight

individuals.[11]

Mitochondrial

Function

Inhibition of ACMSD

by TES-991 enhances

mitochondrial

respiration in

hepatocytes.[1] In a

NAFLD mouse model,

TES-991 reversed

changes in the

expression of genes

involved in

mitochondrial function.

[7]

Long-term

administration in mice

enhanced

mitochondrial

oxidative metabolism

in skeletal muscle.[8]

[9]

NR supplementation

has been shown to

improve mitochondrial

function in animal

models.[12]

Age-Associated

Decline

Data on long-term

effects on aging are

not yet available.

In a 12-month study,

NMN mitigated age-

associated

physiological decline

in mice, including

improvements in

In mice, NR has been

shown to prolong

lifespan.[11] A 6-week

human trial in healthy

middle-aged and older

adults showed that
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physical activity and

eye function.[8][9]

NR was well-tolerated

and stimulated NAD+

metabolism.[13]

NAD+ Levels

Administration of 15

mg/kg/day for 10 days

in mice increased

NAD+ content in the

liver, kidneys, and

brain.[7]

Orally administered

NMN is quickly utilized

to synthesize NAD+ in

tissues in mice.[8][9]

Human studies have

confirmed that NMN

supplementation

increases blood NAD+

levels.[14][15]

Chronic oral

supplementation with

NR effectively

elevates NAD+ levels

in healthy middle-

aged and older adults.

[13]

Experimental Protocols
General Protocol for Evaluating Long-Term Efficacy in a
Preclinical Model of Metabolic Disease
This protocol provides a generalized framework for assessing the long-term efficacy of NAD+

boosting compounds in a mouse model of diet-induced obesity and insulin resistance.

Animal Model: Male C57BL/6J mice, 8 weeks of age.

Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat diet (HFD;

60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group

is fed a standard chow diet.

Treatment Groups:

HFD + Vehicle control (e.g., saline or appropriate solvent)

HFD + TES-991 (dose to be determined by pharmacokinetic studies)

HFD + NMN (e.g., 300 mg/kg/day in drinking water)

HFD + NR (e.g., 400 mg/kg/day in diet)
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Treatment Administration: Compounds are administered daily for 8-12 weeks via oral

gavage, in drinking water, or mixed in the diet.

Endpoint Measurements:

Metabolic Parameters (weekly): Body weight, food and water intake.

Glucose Homeostasis (at baseline and end of study): Glucose tolerance test (GTT) and

insulin tolerance test (ITT).

Blood and Tissue Collection (at end of study): Blood is collected for analysis of plasma

insulin, lipids, and liver enzymes (ALT, AST). Tissues (liver, skeletal muscle, adipose

tissue) are harvested for NAD+ measurement, gene expression analysis, and histological

examination.

Mitochondrial Function (at end of study): Mitochondrial respiration can be assessed in

isolated mitochondria or permeabilized tissue fibers from skeletal muscle or liver.
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(e.g., C57BL/6J mice)
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Figure 2: General Experimental Workflow for Preclinical Efficacy Testing.

Protocol for NAD+ Measurement by HPLC
This protocol outlines a method for quantifying NAD+ levels in tissue samples using high-

performance liquid chromatography (HPLC).[16]

Sample Preparation:

Homogenize frozen tissue samples (~50 mg) in 500 µL of 0.5 M perchloric acid (PCA).
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Centrifuge at 13,000 x g for 10 minutes at 4°C.

Neutralize the supernatant with 3 M potassium carbonate (K2CO3) to a pH of 6-7.

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.

Filter the supernatant through a 0.22 µm filter.

HPLC Analysis:

Inject the filtered sample onto a C18 reverse-phase HPLC column.

Use a mobile phase gradient of phosphate buffer and methanol.

Detect NAD+ by UV absorbance at 260 nm.

Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+

concentrations.

Protocol for Assessing Mitochondrial Respiration
This protocol describes the measurement of oxygen consumption rate (OCR) in isolated

mitochondria to assess function.[17][18][19][20]

Mitochondria Isolation:

Isolate mitochondria from fresh tissue (e.g., liver or skeletal muscle) using differential

centrifugation.

Respirometry:

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF

Analyzer).

Add isolated mitochondria to a respiration buffer.

Measure basal respiration (State 2).
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Add a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in

the presence of rotenone).

Induce State 3 respiration by adding ADP.

Measure State 4 respiration after the phosphorylation of ADP is complete.

Add an uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.

Add inhibitors (e.g., rotenone, antimycin A) to confirm the specificity of the respiratory

measurements.

Data Analysis:

Calculate the respiratory control ratio (RCR; State 3/State 4) as an indicator of

mitochondrial coupling and health.

Determine the P/O ratio (ADP consumed per oxygen atom consumed) to assess the

efficiency of oxidative phosphorylation.

Logical Comparison and Future Directions
While direct comparative long-term efficacy studies are lacking, a logical comparison can be

made based on the distinct mechanisms of action and the current body of evidence.

Advantages Disadvantages/Unknowns

TES-991 (ACMSD Inhibition)

Utilizes endogenous synthesis pathway.
Potentially more regulated NAD+ increase.

Novel mechanism of action.

Limited long-term efficacy and safety data.
Potential for off-target effects is less characterized.

Preclinical stage of development.

NMN/NR (Precursor Supplementation)

Directly provides NAD+ building blocks.
Extensive preclinical and some clinical data available.

Generally regarded as safe.

Bioavailability and cellular uptake can be variable.
Mixed results in human clinical trials.

Potential for feedback inhibition of NAD+ synthesis.

Click to download full resolution via product page

Figure 3: Logical Comparison of NAD+ Boosting Strategies.
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Future Directions:

The field of NAD+ biology is rapidly evolving, and further research is needed to fully elucidate

the long-term therapeutic potential of TES-991 and other NAD+ boosting strategies. Key areas

for future investigation include:

Head-to-head comparative studies: Directly comparing the long-term efficacy and safety of

TES-991 with NMN and NR in various preclinical models of aging and disease.

Clinical development of TES-991: Advancing TES-991 or other ACMSD inhibitors into human

clinical trials to assess their safety, pharmacokinetics, and efficacy.

Understanding individual variability: Investigating why responses to NAD+ precursors like NR

can be variable in human populations.

Combination therapies: Exploring the potential synergistic effects of combining different

NAD+ boosting strategies.

In conclusion, TES-991 offers a promising and novel mechanism for enhancing NAD+ levels.

While preclinical data are encouraging, further long-term studies are essential to establish its

efficacy and safety profile relative to existing NAD+ precursors like NMN and NR. This

comparative guide serves as a resource for the scientific community to navigate the evolving

landscape of NAD+ therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2989993#evaluating-the-long-term-efficacy-of-tes-
991-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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